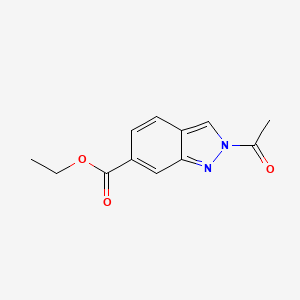

ethyl 2-acetyl-2H-indazole-6-carboxylate

描述

Chemical Identity and Classification

Ethyl 2-acetyl-2H-indazole-6-carboxylate is a heterocyclic organic compound with the molecular formula $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{3} $$ and a molecular weight of 232.23 g/mol. Its IUPAC name, ethyl 2-acetylindazole-6-carboxylate, reflects its structural features: an indazole core substituted at the 2-position with an acetyl group ($$-\text{COCH}3$$) and at the 6-position with an ethyl ester ($$-\text{COOCH}2\text{CH}_3$$). The compound’s SMILES notation ($$ \text{CCOC(=O)c1ccc2nn(C(C)=O)c(C)c2c1} $$) and InChIKey ($$ \text{YELHQARABGQFEH-UHFFFAOYSA-N} $$) further delineate its connectivity and stereoelectronic properties.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1858242-11-1 |

| Molecular Formula | $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{3} $$ |

| Molecular Weight | 232.23 g/mol |

| SMILES | CCOC(=O)c1ccc2nn(C(C)=O)c(C)c2c1 |

| InChIKey | YELHQARABGQFEH-UHFFFAOYSA-N |

Classified as a 2H-indazole derivative, this compound belongs to a family of bicyclic aromatic systems where nitrogen atoms occupy positions 1 and 2 of the fused benzene-pyrazole ring. The acetyl and ester substituents enhance its reactivity, making it a versatile intermediate in synthetic organic chemistry.

Historical Context and Discovery

The synthesis of this compound aligns with advancements in indazole chemistry during the late 20th and early 21st centuries. Indazoles gained prominence after the discovery of their biological activities in the 1970s, particularly as kinase inhibitors and anti-inflammatory agents. While the exact date of this compound’s first synthesis is not explicitly documented, its emergence correlates with the development of the Davis–Beirut reaction, a method for constructing 2H-indazoles from o-nitrobenzylamines. Early reports of similar indazole esters, such as ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, laid the groundwork for functionalized derivatives like this compound.

Modern synthesis routes often employ transition-metal catalysis or acid/base-mediated cyclization. For example, Rh-catalyzed C–H activation strategies and TfOH-catalyzed N2-alkylation methods have been adapted to introduce acetyl and carboxylate groups regioselectively. These methods highlight the compound’s role as a synthetic building block in medicinal chemistry.

属性

IUPAC Name |

ethyl 2-acetylindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-10-7-14(8(2)15)13-11(10)6-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELHQARABGQFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NN(C=C2C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Radical Decarboxylation Approach via Visible-Light Irradiation

The synthesis predominantly employs a radical decarboxylation strategy where α-keto acids serve as acyl radical precursors. The process is initiated under visible light (around 420–425 nm), utilizing a 6 W LED source, which activates the reaction without the need for external photocatalysts or oxidants. This method is notable for its operational simplicity, mild conditions, and environmental benignity.

Reaction Conditions and Optimization

| Parameter | Optimized Conditions | Effect on Yield |

|---|---|---|

| Solvent | Acetonitrile (MeCN) with HFIP (3:1 ratio) | Highest yield (71%) |

| Light wavelength | 420–425 nm | Most effective |

| Reaction time | 10 hours | Optimal; longer times did not improve yield |

| Temperature | Room temperature | Mild, ambient conditions |

| Atmosphere | Nitrogen | Prevents oxidation |

The optimization studies revealed that the combination of acetonitrile and hexafluoroisopropanol (HFIP) significantly enhances radical stabilization, leading to improved yields.

Substrate Scope and Functional Group Tolerance

The method demonstrates broad substrate compatibility, tolerating various functional groups on the indazole core:

- Halogens (−F, −Cl, −Br)

- Electron-donating groups (−OMe, −Me)

- Electron-withdrawing groups (−CF₃, −COOEt)

- Heteroaryl groups (pyridyl, thiophenyl)

Steric hindrance at the ortho position of aromatic substituents reduces the yield, indicating the importance of substrate design.

Mechanistic Insights

The process involves:

- Photoinduced decarboxylation of α-keto acids to generate acyl radicals.

- Radical addition to the 2H-indazole core at the C-6 position.

- Subsequent oxidation and rearomatization steps to form the final ethyl 2-acetyl-2H-indazole-6-carboxylate.

The absence of transition metals, strong oxidants, or photocatalysts marks this as an environmentally sustainable approach.

Data Summary and Comparative Analysis

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Metal-catalyzed cycloaddition | Benzynes, diazocarbonyls | Elevated temperature, metal catalysts | High selectivity | Environmental concerns, cost |

| Radical addition with oxidants | α-Keto acids, oxidants like Na₂S₂O₈ | High temperature, strong oxidants | Broad scope | Waste generation, harsh conditions |

| Visible-light decarboxylation (this work) | α-Keto acids, indazoles | Room temperature, visible light | Eco-friendly, mild, broad scope | Light penetration limitations |

Research Findings Summary

Recent studies demonstrate that the visible-light-driven decarboxylative coupling method is highly effective for synthesizing this compound. It offers a greener alternative to traditional metal-catalyzed or oxidant-dependent protocols, with yields reaching up to 71%. The method’s broad substrate scope and functional group tolerance make it a promising approach for synthesizing diverse indazole derivatives.

化学反应分析

Types of Reactions

Ethyl 2-acetyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl, or aryl groups into the indazole ring.

科学研究应用

Chemical Synthesis

Ethyl 2-acetyl-2H-indazole-6-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex indazole derivatives through various synthetic routes:

- Synthesis Routes : The compound can be synthesized via cyclization reactions involving precursors like 2-acetylbenzonitrile and ethyl diazoacetate under specific catalytic conditions, often using rhodium or copper catalysts in inert atmospheres to prevent side reactions.

- Reaction Types : The compound undergoes several types of reactions:

Table 1: Summary of Chemical Reactions

| Reaction Type | Major Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Carboxylic Acids | KMnO₄, CrO₃ |

| Reduction | Alcohols, Amines | LiAlH₄, NaBH₄ |

| Substitution | Halogenated Compounds, Alkyl Groups | Cl₂, NH₃ |

The compound has garnered attention for its potential biological activities, making it a candidate for medicinal chemistry research.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various pathogens. Its mechanism involves binding to bacterial enzymes, inhibiting their function and leading to cell death .

- Anticancer Potential : In vivo studies have demonstrated that this compound can reduce tumor volumes in cancer models. For example, mice treated with this compound showed significant reductions in tumor size compared to control groups:

Table 2: In Vivo Study Results

| Treatment Group | Tumor Volume (mm³) | Body Weight Change (%) |

|---|---|---|

| Control | 150 ± 20 | -5 |

| Ethyl Indazole Group | 80 ± 15 | -3 |

These findings suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Chemistry Applications

Research is ongoing to explore the therapeutic applications of this compound:

- Pharmacophore Development : The compound is being investigated as a pharmacophore in drug development due to its unique structural features that allow for diverse modifications and interactions with biological targets .

- Polymerase Inhibition : It has been noted for its role as a polymerase inhibitor, which is crucial in antiviral drug development .

Industrial Applications

In industrial settings, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its ability to undergo various chemical transformations makes it valuable for developing new materials and processes .

作用机制

The mechanism of action of ethyl 2-acetyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the indazole scaffold.

相似化合物的比较

Methyl 2-Acetyl-2H-Indazole-6-Carboxylate

Ethyl 2-Methyl-2H-Indazole-3-Carboxylate

- Structure : Methyl substituent at position 2 and ethyl ester at position 3 (CAS: 405275-87-8).

- Molecular Weight : 204.23 g/mol.

- Properties :

- Applications : Intermediate in agrochemical synthesis due to its stability and low polarity.

Methyl 6-Methoxy-2-Methyl-2H-Indazole-3-Carboxylate

- Structure : Methoxy group at position 6 and methyl ester at position 3 (CAS: 1150618-48-6).

- Molecular Weight : 220.22 g/mol.

- Properties :

- Applications : Explored in fluorescent dye synthesis.

2-Methyl-6-Nitro-2H-Indazole

- Properties :

- Applications : Nitroindazoles are precursors in explosive materials and antiparasitic agents.

Comparative Data Table

Key Findings and Implications

- Substituent Position : Ester groups at position 6 (vs. 3) reduce steric hindrance, favoring nucleophilic attack .

- Electron Effects : Acetyl groups increase electrophilicity at position 5, enabling cross-coupling reactions absent in methyl/nitro analogs .

- Biological Relevance : Ethyl esters generally exhibit better cell membrane penetration than methyl esters, suggesting superior pharmacokinetics for the target compound .

生物活性

Ethyl 2-acetyl-2H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound belongs to the indazole class of compounds, which are known for their varied pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes and signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate enzyme activity or receptor signaling, leading to various biological effects. For instance, it has been suggested that such compounds may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells .

Anticancer Properties

Studies have demonstrated that derivatives of indazole, including this compound, exhibit notable anticancer activity. For example:

- Cell Line Studies : In vitro tests have shown that several indazole derivatives significantly inhibit the growth of various cancer cell lines. A study reported that compounds similar to this compound displayed moderate inhibitory activities against multiple cancer types, including breast and colon cancers .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2f | 4T1 (breast) | 12.5 | |

| 3a | HCT116 (colon) | 15.0 | |

| 3b | MCF7 (breast) | 10.0 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains and fungi:

- Minimum Inhibitory Concentration (MIC) : The compound has shown effective inhibition against pathogens such as Candida albicans and Escherichia coli, with MIC values indicating potential as an antifungal agent .

Study on Anticancer Effects

A significant study investigated the effects of this compound on the apoptosis of cancer cells. The results indicated that treatment with this compound led to:

- Increased levels of reactive oxygen species (ROS), which are critical in inducing apoptosis.

- Upregulation of pro-apoptotic proteins (Bax and cleaved caspase-3) while downregulating anti-apoptotic proteins (Bcl-2), suggesting a mitochondrial pathway for apoptosis induction .

In Vivo Studies

In vivo experiments using animal models have further confirmed the anticancer efficacy of this compound. Mice injected with cancer cells showed reduced tumor volumes when treated with this compound compared to control groups:

| Treatment Group | Tumor Volume (mm³) | Body Weight Change (%) |

|---|---|---|

| Control | 150 ± 20 | -5 |

| Ethyl Indazole Group | 80 ± 15 | -3 |

These findings underscore the potential therapeutic benefits of this compound in cancer treatment .

常见问题

Q. What are the key considerations for optimizing the synthesis of ethyl 2-acetyl-2H-indazole-6-carboxylate?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, reflux conditions with transition metal catalysts (e.g., nickel or copper) can enhance cyclization efficiency, as observed in structurally analogous indazole derivatives . Continuous flow reactors may improve yield and reduce byproducts in scaled-up protocols, while chromatography (e.g., HPLC or column chromatography) ensures high purity . Reaction monitoring via TLC or LC-MS is critical to identify intermediate stages and adjust conditions dynamically.

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and acetyl group integration.

- X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions, as demonstrated in indazole derivatives .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- FT-IR to identify carbonyl (C=O) and ester (C-O) functional groups.

- HPLC-PDA for purity assessment and detecting trace impurities .

Advanced Research Questions

Q. How can computational methods enhance the design and synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions like solvent choice and catalyst loading . Molecular docking simulations can pre-screen bioactivity by modeling interactions with target proteins (e.g., kinases or inflammatory mediators), guiding subsequent wet-lab validation .

Q. What strategies resolve contradictions in reported biological activities of indazole derivatives like this compound?

- Methodological Answer :

- Systematic SAR Studies : Vary substituents (e.g., acetyl vs. carboxamide groups) to isolate structural determinants of activity. For example, carboxamide groups in analogous compounds enhance binding to hydrophobic enzyme pockets .

- Dose-Response Assays : Quantify IC₅₀ values across multiple cell lines to distinguish compound-specific effects from assay variability.

- Target Validation : Use CRISPR/Cas9 knockouts or competitive inhibitors to confirm mechanistic specificity .

Q. How can Design of Experiments (DoE) principles improve reaction optimization for this compound?

- Methodological Answer : DoE minimizes experimental runs while maximizing data quality. For example:

- Factorial Designs : Test interactions between temperature (60–100°C), solvent (DMF vs. THF), and catalyst concentration.

- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal yield/purity conditions .

Table: Example DoE Parameters for Synthesis Optimization

| Factor | Range | Response Variable |

|---|---|---|

| Temperature | 70–90°C | Yield (%) |

| Catalyst Loading | 5–15 mol% | Purity (HPLC %) |

| Reaction Time | 4–12 h | Byproduct Formation |

Q. What methodologies are used to study the stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and photolytic conditions. Monitor degradation products via LC-MS .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated metabolites.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for similar indazole derivatives?

- Methodological Answer :

- Comparative Parameter Analysis : Replicate protocols while controlling variables (e.g., reagent purity, inert atmosphere use).

- Byproduct Profiling : Use GC-MS or NMR to identify side reactions (e.g., ester hydrolysis or acetyl group migration) that may explain yield variations .

- Scale-Dependent Effects : Pilot studies in batch vs. flow reactors may reveal mass/heat transfer limitations affecting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。